Product packaging for cis-2,6-Dimethyl-2,6-octadiene(Cat. No.:CAS No. 2492-22-0)

cis-2,6-Dimethyl-2,6-octadiene

Cat. No.: B1623785
CAS No.: 2492-22-0
M. Wt: 138.25 g/mol
InChI Key: MZPDTOMKQCMETI-YHYXMXQVSA-N
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Description

Defining the Structural and Stereochemical Nuances of cis-2,6-Dimethyl-2,6-octadiene

The defining characteristic of this compound is its stereochemistry. The "cis" designation, or (Z) configuration, indicates that the higher priority substituents on each carbon of the double bonds are on the same side. vulcanchem.comchemspider.com This is in contrast to its trans-isomer, (E)-2,6-dimethyl-2,6-octadiene, where they are on opposite sides. nist.gov The IUPAC name for the cis isomer is (6Z)-2,6-dimethylocta-2,6-diene. nih.gov

The presence of two double bonds in the cis configuration significantly influences the molecule's physical properties, including its melting and boiling points. ontosight.ai Advanced spectroscopic methods are crucial for confirming its structure. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its identification. vulcanchem.com

Table 1: Structural and Chemical Identifiers

IdentifierValueSource
Molecular Formula C₁₀H₁₈ ontosight.ainist.govnih.gov
Molecular Weight 138.25 g/mol nist.govnih.gov
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene nih.gov
CAS Registry Number 2492-22-0 nih.govnist.gov
InChI InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5- nih.gov
InChIKey MZPDTOMKQCMETI-BJMVGYQFSA-N nist.gov

Contextualizing this compound within Diene Chemistry and Monoterpenoid Research

As a diene, this compound is capable of undergoing reactions characteristic of this class of compounds, such as addition reactions and polymerization. ontosight.ai Its structure also classifies it as a monoterpenoid. nih.govnih.gov Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units.

The synthesis of this compound can be achieved through methods like the dimerization of isoprene. ontosight.ai Research has also shown its formation from the thermal decomposition of linalyl glucoside. tandfonline.com In this process, both the (6Z) and (6E) isomers of 2,6-dimethyl-2,6-octadiene are produced. tandfonline.com

Overview of Key Research Avenues for this compound

Current research on this compound and its isomers is exploring various applications. It serves as an intermediate in the synthesis of a range of other chemicals, including polymers, resins, pharmaceuticals, and agrochemicals. ontosight.ai The trans-isomer, for example, is used in the synthesis of dihydrofurocoumarins and furocoumarins. chemicalbook.com

Furthermore, acyclic monoterpenoids, the broader class to which this compound belongs, are known to form complexes with various transition metals. asianpubs.orgresearchgate.net This suggests potential applications in catalysis and materials science. The study of its derivatives, such as the diol form, has also been a subject of interest. lookchem.comnih.gov

Table 2: Reported Spectroscopic and Physical Data

PropertyValue/TechniqueSource
1H NMR Spectra Instrument: Varian A-60D nih.gov
GC-MS NIST Number: 74037 nih.gov
IR Spectra Technique: CAPILLARY CELL: NEAT nih.gov
Kovats Retention Index Semi-standard non-polar: 978.4, 1004 nih.gov
Boiling Point (estimate) 173.7°C lookchem.com
Density (estimate) 0.7750 g/cm³ lookchem.com
Flash Point 43.9°C lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B1623785 cis-2,6-Dimethyl-2,6-octadiene CAS No. 2492-22-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2492-22-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(6Z)-2,6-dimethylocta-2,6-diene

InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-

InChI Key

MZPDTOMKQCMETI-YHYXMXQVSA-N

SMILES

CC=C(C)CCC=C(C)C

Isomeric SMILES

C/C=C(/C)\CCC=C(C)C

Canonical SMILES

CC=C(C)CCC=C(C)C

Origin of Product

United States

Elucidating the Chemical Reactivity and Reaction Mechanisms of Cis 2,6 Dimethyl 2,6 Octadiene

Mechanistic Investigations of Addition Reactions to cis-2,6-Dimethyl-2,6-octadiene

Addition reactions to the double bonds of this compound are fundamental to its chemical transformations. The following sections explore the mechanisms and stereochemical consequences of hydroboration-oxidation and halogenation/hydrohalogenation reactions.

Selective Hydroboration-Oxidation Processes and Stereochemical Outcomes

The hydroboration-oxidation of alkenes is a two-step reaction sequence that results in the anti-Markovnikov addition of water across a double bond. researchgate.net In the case of dienes, the reaction can lead to the formation of diols or, under controlled conditions, undergo cyclization. While specific studies on this compound are limited, research on its isomer, 2,7-dimethyl-2,6-octadiene (B99637), provides significant insights into the cyclic hydroboration process.

The cyclic hydroboration of 2,7-dimethyl-2,6-octadiene has been shown to be highly dependent on the reaction conditions, including the solvent, temperature, reaction time, and the nature of the borane (B79455) reagent. These factors collectively influence the stereochemical outcome, leading to the formation of either cis- or trans-2,5-diisopropylborolane. For instance, the use of monobromoborane in tetrahydrofuran (B95107) (THF) at 0°C initially yields a 2:1 ratio of the cis to trans borolane. However, by altering the solvent and temperature, the selectivity can be shifted towards the trans isomer. Refluxing in carbon tetrachloride for 8 hours was found to provide the best trans:cis ratio of 4.0:1. This highlights the thermodynamic control that can be exerted over the reaction to favor the more stable trans product.

The choice of the hydroborating agent also plays a crucial role. While bulky reagents like thexylborane can lead to specific diol products upon oxidation, smaller reagents can offer different selectivities for the cyclic borolanes. The general mechanism involves the initial hydroboration of one double bond, followed by an intramolecular hydroboration of the second double bond to form the cyclic organoborane. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding diol with retention of stereochemistry.

Table 1: Influence of Reaction Conditions on the Stereochemical Outcome of the Cyclic Hydroboration of 2,7-Dimethyl-2,6-octadiene

Borane ReagentSolventTemperature (°C)Time (h)trans:cis Ratio of 2,5-Diisopropylborolane
MonobromoboraneTHF011:2
MonobromoboraneTHF081:2
MonobromoboraneTHF6511:1
MonobromoboraneTHF6581.5:1
MonobromoboraneEtherReflux82.5-3.0:1
MonobromoboraneDichloromethaneReflux82.5-3.0:1
MonobromoboraneTolueneReflux82.5-3.0:1
MonobromoboraneCarbon TetrachlorideReflux84.0:1

Data adapted from studies on 2,7-dimethyl-2,6-octadiene.

Halogenation and Hydrohalogenation Reaction Dynamics

The halogenation and hydrohalogenation of this compound involve the electrophilic addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl) across the double bonds. As a non-conjugated diene, the two double bonds are expected to react independently.

Hydrohalogenation: The addition of hydrogen halides to unsymmetrical alkenes follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. masterorganicchemistry.com For the trisubstituted double bonds in this compound, protonation will occur at the C2 (or C6) position to form a tertiary carbocation at C3 (or C7). This carbocation is stabilized by the alkyl groups. The subsequent attack of the halide ion will lead to the corresponding tertiary alkyl halide. As with halogenation, the reaction with one equivalent of HX will produce a monohalogenated alkene, while an excess will lead to a dihalogenated alkane. Since the intermediate is a planar carbocation, the halide can attack from either face, leading to a racemic mixture of stereoisomers if a new chiral center is formed.

Cyclization Pathways of this compound

The spatial proximity of the two double bonds in this compound makes it a suitable substrate for intramolecular cyclization reactions, which can be initiated by acids or proceed through pericyclic pathways.

Acid-Catalyzed Cyclizations: Products and Stereocontrol

The acid-catalyzed cyclization of acyclic dienes can lead to the formation of various cyclic products. caltech.edu For this compound, protonation of one of the double bonds by a strong acid would generate a tertiary carbocation. This carbocation can then be attacked by the other double bond in an intramolecular fashion to form a five- or six-membered ring. The regioselectivity of the cyclization (i.e., which carbon of the second double bond attacks the carbocation) and the subsequent loss of a proton or capture by a nucleophile will determine the final product structure. Studies on the acid-catalyzed cyclization of other 1,5-dienes have shown that the formation of five- and six-membered rings is common, and the product distribution can be influenced by the reaction conditions and the specific structure of the diene. acs.org The stereochemistry of the products is often dictated by the principle of achieving the most stable chair-like transition state during the cyclization step.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of polycyclic systems. wikipedia.org For this compound to undergo an intramolecular [4+2] cycloaddition, it would need to isomerize to a conjugated diene system first, which is not a facile process under typical thermal conditions for this type of cycloaddition. However, related structures demonstrate the potential for such cyclizations. For instance, 2,6-dimethyl-2,7-octadienal undergoes a Lewis acid-catalyzed intramolecular inverse-electron-demand Diels-Alder reaction. orgoreview.com This suggests that with appropriate functionalization, this compound derivatives could be coaxed into intramolecular cycloadditions. Furthermore, titanium tetrachloride has been shown to mediate the cyclization of a silylated derivative of 2,6-octadiene, leading to the formation of cyclopentanol (B49286) derivatives. nih.gov These examples indicate that metal-catalyzed or -mediated processes can effectively promote the intramolecular cyclization of diene systems structurally similar to this compound.

Polymerization Mechanisms of this compound

Dienes are important monomers for the synthesis of polymers. This compound can potentially undergo polymerization through various mechanisms, including cationic, free-radical, and coordination polymerization.

Cationic Polymerization: The presence of electron-rich double bonds makes this compound a candidate for cationic polymerization. rsc.org Initiation with a strong acid or a Lewis acid would generate a tertiary carbocation, which can then propagate by adding to another monomer unit. However, due to the non-conjugated nature of the diene, intramolecular cyclization (cyclopolymerization) can be a significant competing reaction, leading to a polymer backbone containing cyclic units. researchgate.net The polymerization of related dienes like 2,5-dimethyl-1,5-hexadiene (B165583) has been shown to proceed via an intra-intermolecular mechanism. researchgate.net

Free-Radical Polymerization: Free-radical polymerization, initiated by compounds like peroxides or azo compounds, is another possible route for the polymerization of this compound. wikipedia.org The initiator would generate a radical that adds to one of the double bonds, creating a new radical species that propagates the polymer chain. Similar to cationic polymerization, intramolecular cyclization can occur, where the radical end of a growing chain attacks the other double bond within the same monomer unit. researchgate.net

Coordination Polymerization: Ziegler-Natta catalysts, typically based on transition metals like titanium or neodymium, are well-known for the stereospecific polymerization of dienes. researchgate.netorgoreview.com These catalysts can control the microstructure of the resulting polymer, potentially leading to polymers with specific stereochemistry (isotactic, syndiotactic, or atactic). orgoreview.com The mechanism involves the coordination of the diene to the metal center, followed by insertion into the growing polymer chain. orgoreview.com The use of such catalysts with this compound could potentially lead to polymers with unique properties determined by the controlled arrangement of the cyclic units within the polymer chain.

Diels-Alder and Related Cycloaddition Reactions with this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition that requires a conjugated diene system to act as the 4π-electron component. masterorganicchemistry.com The structure of this compound, correctly named (6Z)-2,6-dimethylocta-2,6-diene, features double bonds at the C2 and C6 positions. nist.gov These are separated by two methylene (B1212753) groups (C4 and C5), classifying it as a non-conjugated, or isolated, diene. Consequently, it cannot directly participate in the classic Diels-Alder reaction as the diene component because it lacks the necessary 1,3-diene moiety. masterorganicchemistry.comfiveable.me

While a standard Diels-Alder reaction is not feasible, the structure of this compound is suitable for other types of pericyclic reactions, most notably the ene reaction . The ene reaction is a process where an alkene possessing an allylic hydrogen (the "ene") reacts with a π-bonded species (the "enophile") to form a new sigma bond, with the migration of the allylic hydrogen and a shift of the double bond. msu.edu this compound has multiple reactive allylic hydrogen atoms (at C1, C4, C5, and C8) making it a potential candidate for both inter- and intramolecular ene reactions. For instance, a related compound, 2,6-dimethyl-2,7-octadienal, undergoes intramolecular ene reactions upon pyrolysis at high temperatures to yield substituted cyclohexanols. brandeis.edu

Other cycloaddition pathways for non-conjugated dienes include photochemical [2+2] cycloadditions. Under UV irradiation, the two double bonds of a non-conjugated diene can react with each other or with another alkene in a non-concerted, stepwise manner involving a 1,4-diradical intermediate to form cyclobutane (B1203170) rings. ubc.ca

Oxidative Transformations of this compound, including Epoxidation

The two electron-rich, trisubstituted double bonds in this compound are the primary sites for oxidative transformations. Key reactions include epoxidation and oxidative cleavage.

Epoxidation

Epoxidation involves the conversion of an alkene into an epoxide (an oxirane ring). This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like methyltrioxorhenium (MTO) with hydrogen peroxide. nih.gov For a non-conjugated diene like this compound, the reaction can proceed in a stepwise manner.

Given that both double bonds are trisubstituted, their electronic reactivity is similar, and mono-epoxidation is likely to produce a mixture of two main products: (Z)-2,3-epoxy-2,6-dimethyloct-6-ene and (Z)-6,7-epoxy-2,6-dimethyloct-2-ene . Further oxidation can lead to the formation of a diepoxide. The regioselectivity of the initial epoxidation can be influenced by steric factors or the choice of catalyst. For example, sterically hindered manganese porphyrin catalysts have been shown to selectively epoxidize the most sterically accessible double bond in non-conjugated dienes. psu.edu

Reagent/Catalyst SystemExpected Product(s)Notes
Peroxy Acid (e.g., m-CPBA)Mixture of (Z)-2,3-epoxy-2,6-dimethyloct-6-ene and (Z)-6,7-epoxy-2,6-dimethyloct-2-eneReaction proceeds on the more electron-rich or accessible double bond. A mixture is likely due to similar substitution patterns.
MTO / H₂O₂Allylic EpoxidesThis system is known for the highly regioselective and stereoselective monoepoxidation of dienes. nih.gov
Manganese Porphyrin / NaOClRegioselective MonoepoxideCatalyst shape can selectively target the most sterically accessible double bond. psu.edu

Oxidative Cleavage

The double bonds of this compound can be cleaved by strong oxidizing agents, most commonly through ozonolysis. This reaction involves treating the alkene with ozone (O₃) followed by a workup step. libretexts.org A reductive workup (e.g., using zinc and water or dimethyl sulfide) breaks the double bond and converts the alkene carbons into aldehydes or ketones. masterorganicchemistry.com

The ozonolysis of this compound results in the formation of smaller carbonyl compounds, which can be used to confirm the original structure. koreascience.kryoutube.com Cleavage of both double bonds in the molecule yields two equivalents of acetone (B3395972) and one equivalent of 4-oxopentanal.

Cleavage Site(s)Resulting Carbonyl Products
C2=C3 bond onlyAcetone and 5-methylhept-5-en-2-one
C6=C7 bond only2-Heptanone and Acetone
Both C2=C3 and C6=C7 bondsAcetone (2 equivalents) and 4-Oxopentanal

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 2,6 Dimethyl 2,6 Octadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the isomeric differentiation of compounds like cis-2,6-dimethyl-2,6-octadiene. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework, stereochemistry, and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Stereochemistry and Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the stereochemistry and connectivity of this compound. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a detailed map of the proton environment within the molecule.

In the ¹H NMR spectrum of this compound, the olefinic protons exhibit characteristic signals. The proton at the C2 position, being part of a trisubstituted double bond, typically appears as a multiplet due to coupling with the neighboring methylene (B1212753) protons at C5 and long-range coupling with the methyl protons at C3. Similarly, the olefinic proton at the C6 position also presents as a multiplet. mdpi.com

The methyl groups attached to the double bonds (at C2 and C6) and the additional methyl group each produce distinct signals. The methyl protons at C3 often show a doublet with a small coupling constant due to long-range coupling with the olefinic proton at C2. mdpi.com The methylene protons at positions 4 and 5, situated between the two double bonds, typically appear as complex multiplets due to coupling with each other and with the adjacent vinylic protons.

The specific chemical shifts and coupling constants are highly sensitive to the cis geometry of the double bond at the 6,7-position, which influences the spatial proximity and through-bond interactions of the protons. This allows for unambiguous differentiation from its trans isomer.

¹H NMR Data for cis-2,6-Dimethyl-2,6-octadiene

ProtonChemical Shift (ppm)Multiplicity
Olefinic H (C2)~5.1-5.2m
Olefinic H (C6)~4.9-5.2m
Methylene H (C4, C5)~2.0-2.2m
Methyl H (on C2)~1.6-1.7s
Methyl H (on C6)~1.6-1.7s
Methyl H (on C-end)~0.9t

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used. "m" denotes a multiplet, "s" a singlet, and "t" a triplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of this compound. bhu.ac.in Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This simplifies the spectrum and allows for the clear identification of each carbon environment.

The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. libretexts.org Carbons involved in the double bonds (olefinic carbons) resonate in a characteristic downfield region (typically 110-150 ppm). bhu.ac.in The quaternary carbons at C2 and C6 will have distinct chemical shifts compared to the other sp² hybridized carbons. The sp³ hybridized carbons of the methyl and methylene groups appear in the upfield region of the spectrum.

The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, which is consistent with the proposed structure of this compound.

¹³C NMR Data for cis-2,6-Dimethyl-2,6-octadiene

CarbonChemical Shift (ppm)
C2~131
C6~124
C3~124
C7~131
C4~40
C5~26
Methyl C (on C2)~25
Methyl C (on C6)~17
C1~25
C8~17

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) in Hydroboration Product Characterization

While not a direct analysis of this compound itself, Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy is a crucial tool for characterizing the products formed from its reactions, particularly in hydroboration. The hydroboration of dienes like this compound with borane (B79455) reagents leads to the formation of organoborane intermediates. researchgate.netmdpi.com

¹¹B NMR is highly sensitive to the electronic environment around the boron atom. The chemical shift of the boron nucleus provides information about its coordination state and the nature of the substituents attached to it. For instance, in the cyclic hydroboration of a related compound, 2,7-dimethyl-2,6-octadiene (B99637), the resulting borolane products show distinct ¹¹B NMR signals. researchgate.net The chemical shift can differentiate between various borane adducts and cyclic boranes formed during the reaction. rsc.orgresearchgate.net For example, a broad resonance around 30-32 ppm in the ¹¹B NMR spectrum can be indicative of a pinacolboryl substituent in a β-borylalkenyl group. csic.es The study of these products through ¹¹B NMR provides indirect structural confirmation of the starting diene and insights into the regioselectivity and stereoselectivity of the hydroboration reaction.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns upon ionization. mdpi.com HRMS measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the calculation of the elemental composition of the parent molecule and its fragments.

For this compound (C₁₀H₁₈), the monoisotopic mass is calculated to be 138.140851 g/mol . epa.gov HRMS can confirm this mass with a high degree of precision, which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

The mass spectrum, typically obtained via gas chromatography-mass spectrometry (GC-MS), shows the molecular ion peak (M⁺) and a series of fragment ion peaks. nih.gov The fragmentation pattern is a molecular fingerprint and provides valuable structural information. The fragmentation of this compound will be dictated by the positions of the double bonds and methyl groups, leading to characteristic cleavage pathways and the formation of stable carbocation fragments. Analysis of these fragments helps to piece together the structure of the original molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups and Conformations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and conformational properties of this compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. nih.gov

Key IR absorptions include:

C-H stretching vibrations: Alkenyl C-H stretches typically appear just above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The carbon-carbon double bond stretches give rise to absorptions in the region of 1640-1680 cm⁻¹. The intensity of this band can be influenced by the substitution pattern of the double bond.

C-H bending vibrations: These appear at lower frequencies and can sometimes provide information about the stereochemistry of the double bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The Raman spectrum also reveals the vibrational modes of the molecule. nih.gov For this compound, the C=C stretching vibration is often a strong and sharp band in the Raman spectrum, as the polarizability of this bond changes significantly during the vibration. This makes Raman spectroscopy particularly useful for studying the carbon skeleton and the double bonds.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. While this compound itself is not chiral, VCD spectroscopy would be an essential tool for determining the absolute configuration of its chiral derivatives. researchgate.net

If this compound were to be functionalized in a way that introduces a chiral center, for example, through an asymmetric reaction, the resulting enantiomers would produce VCD spectra that are mirror images of each other. By comparing the experimental VCD spectrum of a chiral derivative with the VCD spectrum calculated for a specific enantiomer using quantum chemical methods (like Density Functional Theory), the absolute configuration (R or S) of the chiral center can be unambiguously determined. researchgate.net This approach has been successfully applied to assign the absolute configurations of various natural products and chiral molecules. researchgate.net

Computational and Theoretical Chemistry of Cis 2,6 Dimethyl 2,6 Octadiene

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For cis-2,6-dimethyl-2,6-octadiene, DFT calculations would be instrumental in determining its optimized geometric and electronic properties.

Detailed research findings on the application of DFT to this specific molecule are limited in published literature. However, the methodology is well-established. For instance, studies on other terpenes and dienes commonly employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger to accurately model their structures. dergipark.org.trnih.gov A theoretical study on a donor-π bridge-acceptor molecular system utilized the B3LYP/6-31G(d,p) level of theory for geometry optimization and energy calculations, demonstrating the utility of this approach for organic molecules. nmrdb.org

For this compound, a DFT study would typically yield data such as optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound

ParameterIllustrative Value
C2=C3 Bond Length~1.34 Å
C6=C7 Bond Length~1.35 Å
C4-C5 Bond Length~1.53 Å
C2-C3-C4 Bond Angle~125°
HOMO Energy~ -8.5 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 9.0 eV
Note: These are hypothetical values based on typical DFT calculations for similar acyclic dienes and are for illustrative purposes only, as specific computational data for this compound is not readily available in the cited literature.

Conformational Analysis and Potential Energy Surfaces of this compound

Due to the presence of several single bonds in its carbon chain, this compound possesses significant conformational flexibility. A thorough conformational analysis is crucial for understanding its properties, as the molecule can exist as a mixture of different conformers at room temperature. The study of the potential energy surface (PES) reveals the relative energies of these conformers and the energy barriers for their interconversion.

Computational studies on flexible terpenes, such as S-(-)-perillaldehyde and S-(−)-limonene oxide, have demonstrated a common approach to conformational analysis. nih.govrsc.orgresearchgate.net This typically involves an initial scan of the conformational space using a less computationally intensive method like Molecular Mechanics with a force field (e.g., MMFF), followed by geometry optimization of the resulting low-energy conformers using a more accurate DFT method. nih.gov For acyclic dienes, the s-cis and s-trans conformations around the single bond connecting the two double bonds are of particular interest due to their impact on reactivity. masterorganicchemistry.com

A detailed computational analysis would identify the most stable conformers of this compound and quantify their relative energies. This information is vital for calculating Boltzmann-weighted properties, which provide an average representation of the molecule's behavior.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems. For this compound, MD simulations could be employed to investigate its dynamics in various environments, such as in the gas phase, in solution, or interacting with other molecules or surfaces.

While specific MD simulations for isolated this compound are not prominent in the literature, studies on other monoterpenes provide a clear picture of the potential applications of this technique. researchgate.netnih.govd-nb.infotandfonline.comaip.org For example, MD simulations have been used to investigate the interactions of monoterpenes with proteins and biological membranes, providing insights into their mechanisms of action. researchgate.netnih.gov In a different context, MD simulations have been used to study the adsorption of cyclic monoterpenes on silica (B1680970) surfaces, which is relevant for understanding indoor air chemistry. aip.org

An MD simulation of this compound would involve defining a force field that accurately describes the intramolecular and intermolecular interactions of the molecule. The simulation would then solve Newton's equations of motion for the atoms in the system, generating a trajectory that describes their positions and velocities over time. Analysis of this trajectory can provide information on conformational changes, diffusion, and interactions with surrounding molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, VCD)

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and structural elucidation of compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular Dichroism (VCD) spectra would be of significant interest.

The prediction of IR and Raman spectra is commonly performed using DFT calculations, which can compute the vibrational frequencies and their corresponding intensities. nih.gov For a more accurate comparison with experimental spectra, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. acs.org

The prediction of NMR chemical shifts is another important application of computational chemistry. While various software packages can predict NMR spectra based on empirical databases, quantum mechanical calculations, particularly DFT, can provide more accurate predictions, especially for novel structures. nmrdb.orgruc.dkmagritek.commsu.edulibretexts.org

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Computational prediction of VCD spectra, typically using DFT, is an essential part of this process. By comparing the computationally predicted VCD spectrum with the experimental one, the absolute stereochemistry of a chiral molecule can be determined. nih.govrsc.orgresearchgate.netnih.govresearchgate.net Although this compound itself is not chiral, computational VCD studies on chiral terpenes demonstrate the power of this combined experimental and theoretical approach.

Table 2: Illustrative Computationally Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataIllustrative Predicted ValueExperimental Value
¹H NMR (ppm)
Vinyl H5.1 - 5.3Not readily available
Allylic CH₂1.9 - 2.1Not readily available
Methyl H1.6 - 1.7Not readily available
¹³C NMR (ppm)
Vinylic C120 - 140Not readily available
Allylic C25 - 40Not readily available
Methyl C15 - 25Not readily available
IR (cm⁻¹)
C-H stretch (sp²)~3020~3010
C-H stretch (sp³)2850 - 29602855, 2920, 2965
C=C stretch~1670~1675
Note: Predicted values are illustrative and based on general knowledge of computational spectroscopy for similar compounds. Experimental IR data is often available in spectral databases, while detailed, assigned NMR data may be less common.

Derivatization Chemistry and Coordination Complex Formation with Cis 2,6 Dimethyl 2,6 Octadiene

Synthesis and Characterization of Novel Derivatives from cis-2,6-Dimethyl-2,6-octadiene

The derivatization of this compound and its isomers is a key area of research, leading to compounds with tailored properties. The synthesis often begins with commercially available precursors like nerol (B1678202), the alcohol corresponding to the cis-isomer, which can be selectively oxidized to form key intermediates. mdpi.com

A significant class of derivatives includes amide and epoxy analogues. The synthesis of these compounds typically starts from (Z)-3,7-dimethyl-2,6-octadienoic acid, which is prepared from nerol via a two-step oxidation process. mdpi.com This carboxylic acid intermediate is then converted into an acid chloride, which subsequently reacts with various aliphatic or aromatic amines to produce a series of (Z)-3,7-dimethyl-2,6-octadienamide derivatives. mdpi.com

The subsequent epoxidation of the C6-C7 double bond in these amide derivatives is achieved using reagents like peroxyacetic acid, yielding the corresponding 6,7-epoxy analogues. mdpi.com The yields for the amide formation can range from 15% to 79%, while the epoxidation step proceeds with yields between 63% and 96%. mdpi.com

The chemical properties and structures of these novel compounds have been extensively characterized using spectroscopic methods. In the ¹H-NMR spectra of the cis-amide derivatives, the chemical shifts of the protons on C-2 and C-6 are shifted downfield by approximately δ 0.02–0.10 compared to their trans counterparts. mdpi.com Conversely, the methyl groups on C-3 experience an upfield shift of about δ 0.30–0.40. mdpi.com For the 6,7-epoxy compounds, the presence of the epoxy group induces a notable downfield shift in the C-6 proton signals to δ 2.53–2.76 and an upfield shift for the two methyl groups at C-7 by about δ 0.30–0.35. mdpi.com These compounds and their structures are confirmed using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and ¹H-NMR spectral data. mdpi.com

Synthesis Yields of Amide and Epoxy Analogues mdpi.com
Derivative TypeGeneral Synthetic StepYield Range (%)
Amide DerivativesReaction of acid chloride with various amines15 - 79
6,7-Epoxy Amide AnaloguesEpoxidation of the C6-C7 double bond63 - 96

Beyond amides and epoxides, the functionalization of the octadiene skeleton can lead to a variety of other derivatives. One notable example is the synthesis of thiosemicarbazones. These are typically prepared by reacting the aldehyde form of the monoterpene, such as citral (B94496) (cis-3,7-dimethyl-2,6-octadien-1-al), with thiosemicarbazide (B42300) in a suitable solvent like glacial ethanoic acid. ijrrr.com The presence of amide, imine, and thione groups makes these thiosemicarbazone derivatives potential polydentate ligands. ijrrr.com

Another class of derivatives includes nitriles, such as (E)-3,7-Dimethyl-2,6-octadienenitrile, which can be synthesized from geraniol (B1671447) or citral. lookchem.com Furthermore, thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems can produce functionalized bicyclo[3.2.1]octa-2,6-dienes, demonstrating the versatility of the octadiene framework in constructing more complex cyclic systems. researchgate.net

Transition Metal Coordination Complexes of this compound Ligands

Derivatives of this compound are highly effective as ligands in coordination chemistry, forming stable complexes with a range of transition metals. The functional groups introduced during derivatization act as coordination sites, enabling the formation of chelates.

A key strategy in designing ligands from this scaffold is the introduction of two donor atoms positioned to form a stable chelate ring with a metal ion. Derivatives such as citral (cis-3,7-dimethyl-2,6-octadien-1-al) and its semicarbazone or thiosemicarbazone analogues are excellent examples of bidentate ligands. asianpubs.orgresearchgate.netresearchgate.net

In citral, the aldehydic oxygen and the C=C double bond can coordinate to a metal center. asianpubs.org More commonly, the aldehyde is converted into a thiosemicarbazone, cis-3,7-dimethyl-2,6-octadienthiosemicarbazone (CDOTSC). ijrrr.comresearchgate.net This ligand acts as a neutral bidentate chelating agent, coordinating through the azomethine nitrogen and the thione sulphur atom. ijrrr.com

The synthesis of the metal complexes is generally achieved by mixing a hot ethanolic solution of the ligand with an ethanolic solution of the respective metal chloride. ijrrr.com The reaction mixture is typically refluxed for several hours, after which the solid complex precipitates upon cooling. ijrrr.com This method has been used to synthesize complexes with metals such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ijrrr.comresearchgate.net In some cases, mixed ligand complexes are formed by including other ligands, such as amino acids like L-alanine, which also act as bidentate ligands. ijrrr.com

The stereochemistry and geometry of the resulting metal complexes are determined using a combination of analytical techniques, including elemental analysis, molar conductance, magnetic susceptibility measurements, and spectral studies (IR, electronic, and ¹H NMR). researchgate.net

Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites of the ligand. For instance, in complexes with cis-3,7-dimethyl-2,6-octadienthiosemicarbazone (CDOTSC), a shift in the ν(C=S) band to a lower wave number indicates the coordination of the thione sulphur to the metal ion. ijrrr.com Similarly, changes in the azomethine group's vibrational frequency confirm its involvement in coordination. ijrrr.com

Based on these characterizations, various geometries have been proposed for the complexes. For example, complexes of the type [ML₂Cl₂] (where M = Co(II), Ni(II), Zn(II), Cd(II), Hg(II) and L = CDOTSC) are proposed to have octahedral geometries, while the corresponding Cu(II) complex is suggested to have a distorted octahedral geometry. researchgate.net Complexes of VO(II), Cr(III), and Mn(II) with citral as a bidentate ligand have also been studied, with their stereochemistry elucidated through physico-chemical methods. asianpubs.org Square-planar geometries have been suggested for Ni(II) complexes with certain vic-dioxime ligands derived from similar starting materials and for some palladium and gold complexes. dergipark.org.trechemcom.com

Characterization and Proposed Geometries of Metal Complexes with Ligands Derived from this compound Analogues
Metal IonLigandComplex TypeProposed GeometryReference
Co(II), Ni(II), Zn(II), Cd(II), Hg(II)cis-3,7-dimethyl-2,6-octadienthiosemicarbazone (CDOTSC)[ML₂Cl₂]Octahedral researchgate.net
Cu(II)cis-3,7-dimethyl-2,6-octadienthiosemicarbazone (CDOTSC)[ML₂Cl₂]Distorted Octahedral researchgate.net
VO(II), Cr(III), Mn(II)cis-3,7-dimethyl-2,6-octadien-1-al (Citral)[ML₂]X₂Not specified, studied by physico-chemical methods asianpubs.org
Fe(III), Co(II), Ni(II)cis-3,7-dimethyl-2,6-octadien-1-al (Citral)[ML₂]X₂Not specified, studied by physico-chemical methods researchgate.net
Ni(II)vic-Dioxime Semicarbazone Derivatives[Ni(LH)₂]Square-planar dergipark.org.tr

Environmental Chemistry and Transformation Pathways of Cis 2,6 Dimethyl 2,6 Octadiene

Thermal Decomposition Studies of cis-2,6-Dimethyl-2,6-octadiene and Precursors

The thermal breakdown of this compound and its precursors is a significant transformation pathway, particularly in high-temperature environments. Studies have shown that the pyrolysis of linalool (B1675412), a common precursor, can lead to the formation of this compound.

One of the primary industrial methods for producing linalool involves the gas-phase isomerization of cis- and trans-pinan-2-ol at temperatures ranging from 350 to 600 °C. nih.govnih.gov This process is complex, with the rearrangement of the bicyclic alcohol leading to linalool as the main product, alongside other compounds like plinols, which are formed from subsequent reactions of linalool. nih.govnih.gov The efficiency of this conversion is influenced by several factors, including residence time, temperature, surface-to-volume ratio, and the type of carrier gas used. nih.govnih.gov Research has aimed to optimize these parameters to maximize the yield and selectivity of linalool. nih.gov For instance, it has been observed that cis-pinan-2-ol is more reactive than its trans-isomer, with its conversion beginning at a lower temperature of 400 °C. nih.gov

Linalool itself is subject to thermal degradation. When heated, it can undergo dehydroxylation to form β-myrcene, cis-ocimene, and trans-ocimene. nih.gov Further ene cyclization of linalool and its dehydroxylated products can yield compounds such as limonene, terpinolene, and α-terpinene. nih.gov The thermal instability of linalool has been noted in various contexts, including food processing, where its degradation can impact flavor and aroma profiles. sci-hub.se

A significant pathway for the formation of this compound is through the thermal decomposition of linalool glycosides. For example, the pyrolysis of (±)-linalyl β-D-glucopyranoside has been shown to produce both the (6Z)- and (6E)-isomers of 2,6-dimethyl-2,6-octadiene. tandfonline.comresearchgate.net This reaction is thought to proceed via a proton transfer from the anomeric position of the glucose moiety to the C-6 position of the aglycone (linalool). tandfonline.comresearchgate.net This mechanism was confirmed through stable isotope labeling experiments. tandfonline.com Similarly, studies on tea processing have revealed that at high temperatures (above 120°C), linalyl-β-primeveroside preferentially decomposes into trans- and this compound rather than releasing free linalool. acs.org

The following table summarizes the key precursors and the resulting products from thermal decomposition studies.

PrecursorDecomposition ConditionsMajor Products
cis- and trans-Pinan-2-olGas-phase isomerization (350-600 °C)Linalool, Plinols
LinaloolHeat treatment (e.g., 150 °C)β-Myrcene, cis-Ocimene, trans-Ocimene, Limonene, Terpinolene, α-Terpinene
(±)-Linalyl β-D-glucopyranosideMild pyrolysis under vacuum(6Z)- and (6E)-2,6-Dimethyl-2,6-octadiene, Linalool, Limonene, cis-Ocimene
Linalyl-β-primeverosidePyrolysis (>120 °C)trans- and this compound

The table above is interactive. You can sort the data by clicking on the column headers.

Atmospheric Degradation Mechanisms: Reactions with Ozone and Hydroxyl Radicals

The atmospheric fate of this compound is primarily governed by its reactions with key atmospheric oxidants, namely ozone (O₃) and hydroxyl radicals (·OH). These reactions initiate a cascade of chemical transformations that break down the parent compound into smaller, often more oxygenated, products.

Reaction with Ozone (Ozonolysis): The reaction of alkenes with ozone, known as ozonolysis, proceeds through the formation of a primary ozonide (a five-membered ring containing three oxygen atoms), which is unstable and rapidly decomposes to form a Criegee intermediate and a carbonyl compound. The Criegee intermediate is a highly reactive species that can undergo further reactions to produce a variety of secondary pollutants, including organic acids, aldehydes, and secondary organic aerosols (SOA). Given the two double bonds in this compound, it is expected to be highly susceptible to ozonolysis, leading to a complex mixture of degradation products.

Reaction with Hydroxyl Radicals (·OH): The hydroxyl radical is a highly reactive and non-selective oxidant that plays a crucial role in the daytime chemistry of the troposphere. The reaction of ·OH with alkenes typically proceeds via addition to one of the carbon atoms of the double bond, forming a hydroxyl-substituted alkyl radical. This radical then reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of the peroxy radical can lead to the formation of a wide range of oxygenated volatile organic compounds (OVOCs), such as aldehydes, ketones, and alcohols, as well as contributing to the formation of ozone and secondary organic aerosols.

The presence of two double bonds in this compound suggests that it will have a relatively short atmospheric lifetime with respect to reactions with both ozone and hydroxyl radicals. The degradation of this compound will contribute to the complex web of atmospheric chemistry, influencing local and regional air quality.

Investigation of Biodegradation Potential and Environmental Fate in various matrices

Information regarding the biodegradation potential and environmental fate of this compound in various matrices such as soil and water is limited in the provided search results. However, some inferences can be drawn from the general behavior of related compounds.

Terpenoids, the class of compounds to which this compound belongs, are naturally occurring and are generally considered to be biodegradable. Microorganisms in soil and water possess a wide array of enzymes capable of degrading these hydrocarbons. The biodegradation of alkenes often initiates with the oxidation of a terminal methyl group or the double bond itself.

Given its hydrocarbon structure, this compound is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment. Its volatility suggests that it may also be subject to transport from water and soil surfaces into the atmosphere.

While direct studies on the biodegradation of this compound are not detailed in the search results, the formation of this compound from the thermal decomposition of naturally occurring glycosides in plant matter, such as in tea, suggests that it can be introduced into the environment through both natural and anthropogenic processes. tandfonline.comresearchgate.netacs.org Once in the environment, its fate will be determined by a combination of volatilization, atmospheric degradation, and microbial breakdown in soil and water. Further research is needed to fully elucidate the specific biodegradation pathways and the environmental persistence of this compound.

Industrial and Advanced Synthetic Applications of Cis 2,6 Dimethyl 2,6 Octadiene As a Chemical Intermediate

Role in the Synthesis of Polymers and Resins

The presence of two double bonds in the structure of cis-2,6-dimethyl-2,6-octadiene makes it a suitable monomer for polymerization reactions. ontosight.aiguidechem.com It can undergo addition polymerization, where the double bonds break and the molecules link together to form long polymer chains. This reactivity allows for its use in the production of various polymers and resins. ontosight.ai

The specific properties of the resulting polymers, such as their elasticity and thermal stability, are influenced by the cis configuration of the double bonds in the monomer. This structural feature can affect the stereochemistry of the polymer, leading to materials with distinct physical characteristics. Research in this area focuses on controlling the polymerization conditions to tailor the properties of the final polymer for specific applications.

The utilization of this compound as a monomer contributes to the development of elastomers and thermoplastics. guidechem.com Elastomers, known for their rubber-like properties, and thermoplastics, which can be melted and reshaped, are critical materials in numerous industries, including automotive, construction, and consumer goods.

Table 1: Polymerization Applications of cis-2,6-Dimethyl-2,6-octadiene

ApplicationPolymer TypeKey Feature
Elastomer ProductionSynthetic RubberThe diene structure contributes to the elastic properties of the polymer.
Thermoplastic ManufacturingMoldable PlasticsThe ability to undergo addition polymerization allows for the formation of long-chain polymers that can be thermally processed.

Utilization in Specialty Chemical Manufacturing

Beyond polymerization, this compound serves as a key building block in the synthesis of a variety of specialty chemicals. ontosight.ai Its double bonds are reactive sites for various chemical transformations, including addition reactions and Diels-Alder reactions. ontosight.ai These reactions allow for the introduction of different functional groups and the construction of more complex molecular architectures.

One notable application is in the production of fragrance and flavoring agents. ontosight.ai The carbon skeleton of this compound is a precursor to several aroma compounds. Through controlled chemical modifications, it can be converted into molecules that mimic natural scents and tastes, finding use in the food and cosmetics industries.

Furthermore, its role extends to the manufacturing of coatings and adhesives. guidechem.com The reactivity of the diene system can be harnessed to create cross-linked networks, which are essential for the durability and adhesive strength of these materials. The specific structure of the diene influences the curing process and the final properties of the coating or adhesive.

Precursor for Agrochemical and Pharmaceutical Intermediates

The chemical versatility of this compound makes it a valuable starting material for the synthesis of complex molecules used in the agrochemical and pharmaceutical sectors. ontosight.ailookchem.comlookchem.com Its carbon framework can be found in the core structure of certain active ingredients.

In the agrochemical industry, derivatives of this compound can be used to synthesize pesticides and herbicides. For instance, research has shown that amide compounds derived from related dienyl structures exhibit fungicidal activities. mdpi.com The synthesis of such compounds often involves the modification of the diene backbone to introduce specific functionalities that confer biological activity.

In the pharmaceutical field, this compound serves as an intermediate in the synthesis of various drug molecules. ontosight.ailookchem.com Its structure can be elaborated through multi-step synthetic sequences to produce complex and stereochemically defined pharmaceutical ingredients. For example, related diene structures are used in the synthesis of dihydrofurocoumarins and furocoumarins, which are classes of compounds with known biological activities. chemicalbook.com

Table 2: Research Findings on the Synthetic Utility of Dienyl Intermediates

Research AreaFindingReference Compound(s)
Fungicidal ActivityAmide derivatives of dienyl carboxylic acids showed fungicidal properties.(Z/E)-3,7-dimethyl-2,6-octadienamide derivatives
Oxidative CycloadditionA related diene is used in the synthesis of furocoumarins via silver(I)/Celite promoted reaction.2,6-Dimethyl-trans-2,6-octadiene

Advanced Analytical Methodologies for Detection and Quantification of Cis 2,6 Dimethyl 2,6 Octadiene

Chromatographic Separation Techniques (e.g., GC, LC) and Optimization for Isomeric Resolution

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like cis-2,6-dimethyl-2,6-octadiene. The separation of its geometric isomer, trans-2,6-dimethyl-2,6-octadiene, is crucial for accurate characterization and quantification. The choice of the stationary phase of the GC column is a critical parameter in achieving this isomeric resolution. Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., SH-WAX) or ionic liquids, often provide better separation of isomers compared to non-polar columns like those with 5% phenyl 95% polymethylsiloxane (e.g., SH-I-5Sil MS). The optimization of the temperature program, including the initial temperature, ramp rate, and final temperature, is essential to achieve baseline separation of the cis and trans isomers.

For compounds with chiral centers, such as certain isomers of 2,6-dimethyl-2,6-octadiene, chiral gas chromatography is necessary for the separation of enantiomers. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives (e.g., Rt-bDEXse), can provide the necessary selectivity for resolving these stereoisomers. nih.gov The optimization of chromatographic conditions, including linear velocity and temperature programming, is critical for achieving the best resolution. nih.gov

High-performance liquid chromatography (HPLC) is less commonly used for the analysis of highly volatile terpenes like this compound. However, for less volatile terpene isomers, reversed-phase HPLC can be a viable option. The separation mechanism in HPLC is based on the differential partitioning of the analytes between the mobile and stationary phases. For isomeric separation, the choice of the stationary phase (e.g., C18) and the composition of the mobile phase (e.g., methanol-water or acetonitrile-water gradients) are key factors to optimize. In some cases, chiral stationary phases can also be employed in HPLC for the separation of enantiomers. nih.gov

Multidimensional gas chromatography (MDGC) offers enhanced resolution for complex samples where co-elution of isomers is a problem. In this technique, a fraction of the eluent from the first column is transferred to a second column with a different stationary phase for further separation. This approach can be particularly effective for the separation of chiral isomers in essential oils and other complex matrices.

Coupling Chromatographic Methods with Mass Spectrometry (GC-MS, LC-MS) for Trace Analysis

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and sensitive quantification of this compound, especially at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint. The mass spectrum of 2,6-dimethyl-2,6-octadiene shows characteristic fragmentation patterns that can be used for its identification. nist.gov For trace analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), can be used for the analysis of less volatile terpenes and can be adapted for more volatile compounds. LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity. In this technique, a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and allows for the quantification of analytes at very low concentrations. The optimization of MS parameters, such as ionization source settings and collision energies, is crucial for achieving the desired sensitivity and specificity.

The table below summarizes typical parameters for the GC-MS analysis of volatile compounds, which can be adapted for this compound.

ParameterTypical Value/Condition
GC Column SH-I-5Sil MS (5% Phenyl 95% Polymethylsiloxane) or SH-WAX (Polyethylene Glycol)
Injector Temperature 250 °C
Oven Program Initial 70 °C, ramp at 2.0 °C/min to 150 °C
Carrier Gas Helium
Linear Velocity 70 cm/s
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Scan or SIM mode)

Development of Robust Quantification Methods and Method Validation for Complex Matrices

The development of robust quantification methods for this compound in complex matrices, such as food, beverages, and essential oils, requires careful consideration of sample preparation and method validation to ensure accuracy and reliability. nih.govarabjchem.org

Sample Preparation: For volatile compounds in solid or liquid matrices, headspace solid-phase microextraction (HS-SPME) is a common and efficient sample preparation technique. researchgate.net This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. The choice of fiber coating, extraction time, and temperature are critical parameters to optimize for efficient extraction.

Method Validation: A comprehensive method validation is essential to demonstrate the suitability of the analytical method for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. sciopen.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies in spiked matrix samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). Intraday and interday precision should be evaluated. nih.gov

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is particularly important for isomeric compounds.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate, pH of the mobile phase in LC). chromforum.org Robustness testing provides an indication of the method's reliability during normal usage.

The following table provides an example of method validation parameters for the quantification of volatile compounds in a food matrix.

Validation ParameterAcceptance CriteriaExample Finding
Linearity (R²) > 0.990.999
LOD Signal-to-Noise > 30.009 µg/mL
LOQ Signal-to-Noise > 100.028 µg/mL
Accuracy (Recovery) 80-120%93.61-98.08%
Precision (RSD) < 15%< 1.33%

By employing these advanced analytical methodologies and adhering to rigorous validation protocols, the accurate and reliable detection and quantification of this compound can be achieved even in the most challenging and complex matrices.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for producing cis-2,6-dimethyl-2,6-octadiene, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via pyrolysis of 2,6-dimethyl-2,3,8-triacetoxyoctane at 450–475°C, yielding ~70–75% of the desired product. Catalysts like oxalic acid favor the formation of trans-2,6-dimethyl-1,3-octadien-8-yl acetate, a precursor, while KHSO₄ or p-toluenesulfonic acid shifts selectivity toward other isomers . Purification via fractional distillation or preparative GC is recommended to isolate the cis isomer. Key variables include temperature control, catalyst selection, and reaction time.

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the stereochemistry of cis-2,6-dimethyl-2,6-octadiene?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for distinguishing cis/trans isomers via coupling constants (e.g., 3JHH^3J_{HH} values for vinyl protons). Gas chromatography (GC) with polar stationary phases (e.g., Carbowax 20M) can resolve isomers based on retention times . Infrared (IR) spectroscopy identifies characteristic C=C stretching vibrations (~1650 cm⁻¹), though complementary mass spectrometry (MS) is advised to confirm molecular fragmentation patterns .

Q. How can researchers differentiate between cis and trans isomers of 2,6-dimethyl-2,6-octadiene in experimental mixtures?

  • Methodological Answer : Differential scanning calorimetry (DSC) reveals distinct melting points for isomers. Polarimetry or chiral GC columns may further resolve enantiomers if present. Computational modeling (e.g., DFT calculations) of steric strain in cis configurations provides theoretical validation .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of cis-2,6-dimethyl-2,6-octadiene under varying pyrolysis conditions be resolved?

  • Methodological Answer : Contradictions in thermal degradation pathways (e.g., formation of allylomers or hydroxy derivatives) require controlled replicate experiments with standardized protocols. For example, pyrolysis of 2,6-dimethyl-3,8-diacetoxy-1-octene at 450°C produces intermediates that isomerize under acidic conditions . Statistical tools like ANOVA should assess variability in catalyst performance, while in-situ FTIR monitors real-time degradation products .

Q. What mechanistic evidence supports acid-catalyzed cyclization of cis-2,6-dimethyl-2,6-octadiene derivatives into rosoxides?

  • Methodological Answer : Acidic conditions (e.g., H₂SO₄) promote cyclization via carbocation intermediates, as shown by trapping experiments with deuterated solvents. Kinetic isotope effects (KIEs) and Hammett plots validate electrophilic addition mechanisms. Comparative studies of cis vs. trans precursors reveal steric hindrance effects on cyclization rates . Computational studies (e.g., transition state modeling) further elucidate regioselectivity .

Q. What role does glycoside thermal decomposition play in the formation of cis-2,6-dimethyl-2,6-octadiene, and how can this pathway be analytically validated?

  • Methodological Answer : Thermal degradation of glycosides (e.g., during tea processing) releases aglycones that decompose into volatiles like cis-2,6-dimethyl-2,6-octadiene . Validation requires tandem MS/MS to trace isotopic labeling of glycoside precursors, coupled with thermogravimetric analysis (TGA) to map decomposition thresholds. Comparative metabolomics (e.g., LC-QTOF-MS) identifies pathway-specific biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.